molecular formula C20H23N5O4S B2696229 (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1904087-14-4

(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

カタログ番号 B2696229
CAS番号: 1904087-14-4
分子量: 429.5
InChIキー: KEWZYZXSZBJPHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is needed to optimize its efficacy and safety for clinical use .

Neuroprotection and Neurodegenerative Diseases

This compound has shown neuroprotective effects in preclinical models. It enhances neuronal survival, reduces oxidative stress, and modulates neurotransmitter systems. Researchers are particularly interested in its potential for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease. Early studies indicate promising results, but more rigorous investigations are essential .

Anti-Inflammatory Activity

The isoxazole scaffold contributes to anti-inflammatory properties. This compound inhibits pro-inflammatory cytokines and enzymes, making it a candidate for managing chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. Clinical trials are ongoing to validate its efficacy .

Antimicrobial Applications

In vitro studies reveal that (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibits antibacterial and antifungal activity. Researchers are exploring its potential as a novel antimicrobial agent. Structural modifications may enhance its selectivity and reduce toxicity .

Analgesic and Anti-Inflammatory Effects

The compound’s analgesic properties make it interesting for pain management. It interacts with opioid receptors and modulates pain pathways. Additionally, its anti-inflammatory effects contribute to pain relief. Clinical trials are needed to validate its efficacy and safety .

Epigenetic Modulation via BRD4 Inhibition

Researchers have designed derivatives of this compound to target BRD4, a key regulator of gene transcription. BRD4 inhibitors show promise in cancer therapy by disrupting oncogenic pathways. Further optimization and clinical studies are underway .

Anticonvulsant Potential

Studies have explored the anticonvulsant effects of related isoxazole derivatives. While not directly studied for this compound, its structural features suggest potential anticonvulsant activity. Preclinical investigations are necessary to confirm this .

Cardiovascular Applications

Emerging evidence suggests that isoxazole derivatives, including this compound, may impact cardiovascular health. They modulate ion channels and vascular tone, potentially benefiting conditions like hypertension and arrhythmias. However, more research is needed to establish clinical relevance .

特性

IUPAC Name

[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c26-20(17-13-15-5-3-4-8-25(15)21-17)23-9-11-24(12-10-23)30(27,28)14-18-16-6-1-2-7-19(16)29-22-18/h1-2,6-7,13H,3-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWZYZXSZBJPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=NOC5=CC=CC=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。